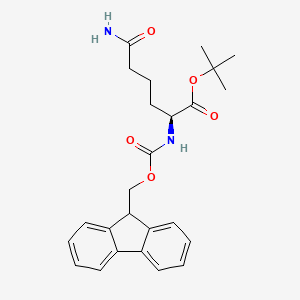
Fmoc-HomoGln-otBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-HomoGln-otBu, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (otBu) ester group, which protect the amino and carboxyl groups, respectively, during peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoGln-otBu typically involves the protection of the amino group of glutamine with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glutamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and ability to produce large quantities of peptides .
化学反応の分析
Types of Reactions
Fmoc-HomoGln-otBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl ester removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
科学的研究の応用
Chemistry
Fmoc-HomoGln-otBu is widely used in the synthesis of peptides and proteins. It serves as a protected amino acid derivative that can be incorporated into peptide chains using SPPS .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
作用機序
The mechanism of action of Fmoc-HomoGln-otBu involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions, while the tert-butyl ester group protects the carboxyl group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
類似化合物との比較
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-HomoGln-otBu but with a different side chain structure.
Fmoc-Asp(OtBu)-OH: Another similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins .
特性
CAS番号 |
2044704-48-3 |
|---|---|
分子式 |
C25H30N2O5 |
分子量 |
438.5 g/mol |
IUPAC名 |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1 |
InChIキー |
XFODHJPFXCFTHQ-NRFANRHFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


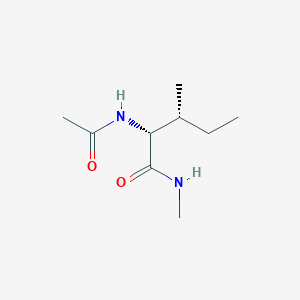
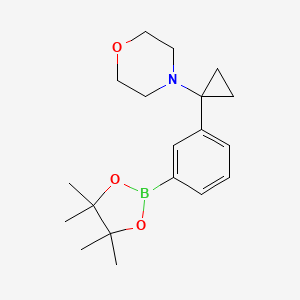
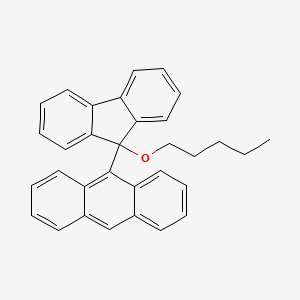
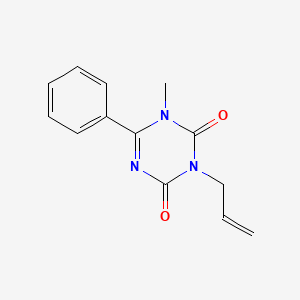
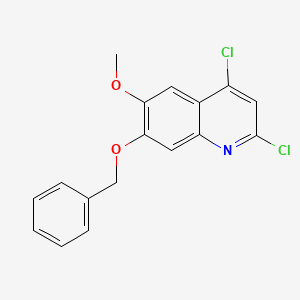
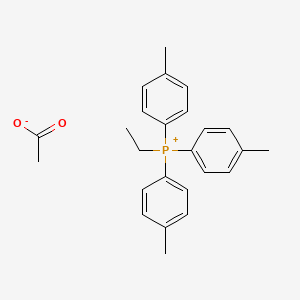
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
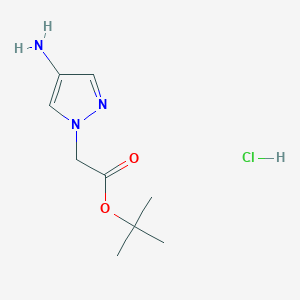
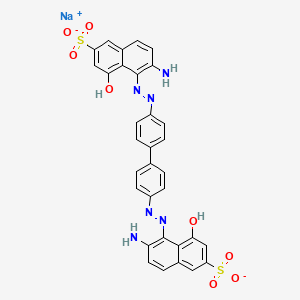
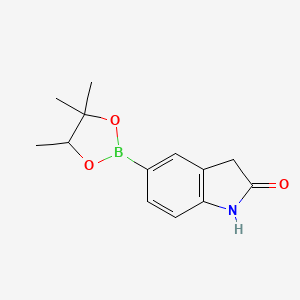
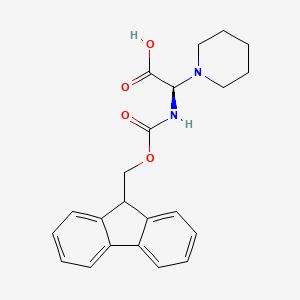
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
